molecular formula C21H23FN2O4 B1682426 Z-FA-Fmk CAS No. 105637-38-5

Z-FA-Fmk

Cat. No. B1682426
M. Wt: 386.4 g/mol
InChI Key: ASXVEBPEZMSPHB-YJBOKZPZSA-N
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Description

Z-FA-Fmk, also known as benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone, is a potent irreversible inhibitor of cysteine proteases . It inhibits cathepsins B, L, and S, cruzain, and papain . It also selectively inhibits effector caspases 2, 3, 6, and 7 but not caspases 8 and 10 . This compound has been shown to block the production of IL1-α, IL1-β, and TNF-α induced by LPS in macrophages by inhibiting NF-κB pathways .


Molecular Structure Analysis

Z-FA-Fmk has a molecular weight of 386.42 g/mol . Its chemical formula is C21H23FN2O4 . The structure includes a fluoromethyl ketone group, which is likely responsible for its inhibitory activity against cysteine proteases .


Chemical Reactions Analysis

Z-FA-Fmk is an irreversible inhibitor, meaning it forms a covalent bond with its target enzymes, leading to permanent inactivation . It’s selective for certain caspases and cysteine proteases, suggesting it interacts specifically with the active sites of these enzymes .


Physical And Chemical Properties Analysis

Z-FA-Fmk has a molecular weight of 386.42 g/mol . Its chemical formula is C21H23FN2O4 . It is soluble in DMSO to 10 mM .

Scientific Research Applications

Immunomodulatory Effects

Z-FA-FMK, identified as a cathepsin B inhibitor, has demonstrated significant immunosuppressive effects. It represses human T cell proliferation induced by mitogens and interleukin-2 (IL-2) in vitro. This compound suppresses the secretion of IL-2 and interferon-gamma (IFN-γ), as well as the expression of IL-2R α-chain (CD25) in activated T cells. Moreover, Z-FA-FMK inhibits the processing of caspase-8 and caspase-3 in resting T cells stimulated through the antigen receptor, presenting a potential therapeutic use in modulating immune responses (Lawrence et al., 2006).

Effects on Parasitic Infections

In the context of parasitic infections, Z-FA-FMK has been found to inhibit the growth of the intracellular parasite Toxoplasma gondii. It induces the parasite to form cysts through inducing nutrient starvation, which could have implications for the treatment of infections caused by this parasite (Yeo, 2020).

Antiviral Properties

Z-FA-FMK has shown potential as an antiviral agent. It significantly attenuates the replication of various aquatic fish viruses, including chum salmon aquareovirus (CSRV) and piscine orthoreovirus (PRV). This indicates the compound's potential use in managing viral diseases in aquatic species (Roscow et al., 2018).

Application in Oncolytic Therapy

In oncology, Z-FA-FMK has been investigated for its effects on reovirus-mediated oncolysis. It has been identified as an effective inhibitor of reovirus replication in vitro and in vivo, suggesting its potential application in controlling unwanted reovirus replication during anticancer therapy (Kim et al., 2010).

properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXVEBPEZMSPHB-YJBOKZPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4
Record name Z-FA-FMK
Source Wikipedia
URL https://en.wikipedia.org/wiki/Z-FA-FMK
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-FA-fluoromethyl ketone

CAS RN

105637-38-5
Record name Z-FA-FMK
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105637385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MDL-201053
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q2Z3U96CG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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